Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)-
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Overview
Description
Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- is a compound that belongs to the class of polyfluorinated benzoic acids. . The presence of the benzofuran ring and the difluoro substituents imparts distinct characteristics to this compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)-.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring or the benzoic acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The benzofuran ring and difluoro substituents contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- is unique due to the presence of both the benzofuran ring and the difluoro substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features differentiate it from other similar compounds, providing unique reactivity and potential biological activities.
Properties
CAS No. |
835595-08-9 |
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Molecular Formula |
C15H8F2O3 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3-(5,6-difluoro-1-benzofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C15H8F2O3/c16-11-5-10-6-13(20-14(10)7-12(11)17)8-2-1-3-9(4-8)15(18)19/h1-7H,(H,18,19) |
InChI Key |
FKRWZDXQFKTHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3O2)F)F |
Origin of Product |
United States |
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